2-(3-Tert-butylphenyl)-2-propanol
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Overview
Description
2-(3-Tert-butylphenyl)-2-propanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2-propanol typically involves the alkylation of 3-tert-butylphenol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the propylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Tert-butylphenyl)-2-propanone.
Reduction: Formation of 2-(3-Tert-butylphenyl)propane.
Substitution: Formation of 2-(3-Tert-butylphenyl)-2-chloropropane or 2-(3-Tert-butylphenyl)-2-aminopropane.
Scientific Research Applications
2-(3-Tert-butylphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the propanol moiety.
2-tert-Butylphenol: Similar structure with the tert-butyl group in a different position.
4-tert-Butylphenol: Another isomer with the tert-butyl group in the para position.
Uniqueness
2-(3-Tert-butylphenyl)-2-propanol is unique due to the presence of both the tert-butyl group and the propanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(3-tert-butylphenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,3)10-7-6-8-11(9-10)13(4,5)14/h6-9,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMRQVLDMWYRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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